

An In-depth Technical Guide to 1,2,3,4-Tetrahydrophenanthrene

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrophenanthrene

Cat. No.: B093887

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Introduction

1,2,3,4-Tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a partially saturated ring system. Its rigid, three-dimensional structure makes it an interesting scaffold for medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural, physicochemical, and synthetic aspects of **1,2,3,4-tetrahydrophenanthrene**, tailored for a scientific audience. While detailed experimental protocols for its synthesis are not readily available in publicly accessible literature, this guide summarizes the known data and provides context for its preparation and potential applications.

Structural and Physicochemical Properties

1,2,3,4-Tetrahydrophenanthrene is a molecule with the chemical formula C₁₄H₁₄ and a molecular weight of approximately 182.27 g/mol .[1] Its structure consists of a phenanthrene core with one of the terminal aromatic rings being fully saturated.

Structure:

(A 2D representation of the **1,2,3,4-Tetrahydrophenanthrene** structure)

The physicochemical properties of **1,2,3,4-tetrahydrophenanthrene** have been characterized, and the available quantitative data is summarized in the tables below.



Table 1: Identification and Basic Properties

Property	Value	Reference
CAS Number	1013-08-7	[1]
Molecular Formula	C14H14	[1]
Molecular Weight	182.2610 g/mol	
IUPAC Name	1,2,3,4- tetrahydrophenanthrene	
SMILES	C1CCc2c(C1)ccc3ccccc23	[1]
InChIKey	UXNCDAQNSQBHEN- UHFFFAOYSA-N	[1]

Table 2: Thermodynamic and Physical Properties

Property	Value	Unit	Conditions	Reference
Boiling Point	446.2	К	at 0.015 bar	_
Enthalpy of Formation (gas)	92.30 ± 1.30	kJ/mol	Standard Conditions	
Enthalpy of Fusion	17.26	kJ/mol	Standard Conditions	
Entropy of Fusion	36.91	J/mol·K	at 302.6 K	

Synthesis and Experimental Protocols

A common synthetic route to **1,2,3,4-tetrahydrophenanthrene** was reported in The Journal of Organic Chemistry in **1971**. While the full, detailed experimental protocol from this specific publication could not be retrieved for this guide, the general approach to synthesizing such partially saturated PAHs often involves catalytic hydrogenation of the parent aromatic



compound, phenanthrene, under controlled conditions to achieve selective saturation of one ring.

General Synthetic Approach (Hypothetical Workflow):

Based on general organic chemistry principles for similar transformations, a plausible synthetic workflow is outlined below. This is a generalized representation and not a direct protocol from the cited literature.



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A generalized workflow for the synthesis, purification, and analysis of **1,2,3,4- Tetrahydrophenanthrene**.

Key Experimental Considerations (General):

- Catalyst Selection: The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (temperature, pressure, solvent) is crucial for the selective hydrogenation of one aromatic ring while preserving the others.
- Purification: The crude product of such a reaction is typically a mixture of the desired product, other isomers (like 9,10-dihydrophenanthrene), and unreacted starting material.
 Purification is often achieved through column chromatography followed by recrystallization.



 Analytical Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Research and Drug Development

While specific biological activities for **1,2,3,4-tetrahydrophenanthrene** are not extensively documented, the phenanthrene scaffold is present in numerous natural products and biologically active molecules. Phenanthrene derivatives have been investigated for a range of activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects.

The partially saturated nature of **1,2,3,4-tetrahydrophenanthrene** provides a three-dimensional structure that can be valuable in drug design for probing receptor binding pockets. It can serve as a rigid scaffold for the attachment of various functional groups to explore structure-activity relationships (SAR).

Derivatives of tetrahydrophenanthrene have been explored in different contexts. For instance, 1-keto-1,2,3,4-tetrahydrophenanthrene was one of the first synthetic compounds to be investigated as a xenoestrogen due to its structural similarity to estrone.[1] Although it was later found to have very weak estrogenic activity, this historical context highlights the long-standing interest in this class of molecules in medicinal chemistry.

Conclusion

1,2,3,4-Tetrahydrophenanthrene is a well-characterized polycyclic aromatic hydrocarbon with a defined structure and known physicochemical properties. While a detailed, step-by-step synthetic protocol is not readily available in the public domain, the general principles of its synthesis via catalytic hydrogenation are understood. Its rigid, three-dimensional scaffold makes it a molecule of interest for further exploration in medicinal chemistry and materials science, serving as a potential building block for more complex and biologically active compounds. Further research into the synthesis of its derivatives and their biological evaluation could uncover novel applications in drug development.



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References

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